An In-depth Technical Guide on the RREEEETEEE-OH Peptide and its Biological Function
An In-depth Technical Guide on the RREEEETEEE-OH Peptide and its Biological Function
Disclaimer: The peptide sequence "RREEEETEEE-OH" is not explicitly characterized in the available scientific literature. However, the highly similar sequence, RRREEETEEE , is documented as a synthetic peptide substrate for Protein Kinase CK2 (formerly Casein Kinase II) . This guide will focus on the biological function and experimental study of this closely related peptide as a tool for investigating CK2, a crucial enzyme in cellular regulation. It is presumed that "RREEEETEEE-OH" is a variant or a typographical error of this known CK2 substrate.
Core Biological Function: A Substrate for Protein Kinase CK2
The primary biological function of the RRREEETEEE-OH peptide is to serve as a specific substrate for the serine/threonine protein kinase CK2. CK2 is a highly conserved and ubiquitously expressed kinase that plays a critical role in a vast array of cellular processes. It is considered a "master regulator" due to its involvement in cell growth, proliferation, and survival.
The RRREEETEEE-OH peptide contains a consensus sequence recognized by CK2. The kinase catalyzes the transfer of a phosphate group from ATP or GTP to the threonine (T) residue within the peptide sequence. The acidic residues (glutamic acid, E) surrounding the phosphorylation site are crucial for recognition by CK2. Due to this specificity, synthetic peptides like RRREEETEEE-OH are invaluable tools for in vitro and in vivo studies of CK2 activity and for screening potential inhibitors.
Involvement in Cellular Signaling Pathways
As a substrate, the RRREEETEEE-OH peptide is directly involved in the signaling cascades regulated by Protein Kinase CK2. CK2 is a key component of several major pathways that are fundamental to cell survival and proliferation, and are often dysregulated in diseases like cancer.[1] The primary signaling pathways influenced by CK2 are:
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PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate Akt at Ser129, which promotes its catalytic activity. This phosphorylation contributes to the full activation of the Akt signaling cascade, a central pathway for cell survival and proliferation.[2]
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NF-κB Signaling Pathway: CK2 positively regulates the NF-κB pathway by promoting the degradation of its inhibitor, IκB, and by enhancing the DNA binding of the p65 subunit through phosphorylation.[1] This pathway is critical for inflammatory responses and cell survival.
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Wnt/β-catenin Signaling Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[3]
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JAK/STAT Signaling Pathway: CK2 has been shown to be an interaction partner of JAK1/2, potentiating the activation of both JAK and STAT proteins, which are crucial for cytokine signaling.[1]
Visualizations of Key Signaling Pathways
Quantitative Data
The interaction between synthetic peptides and Protein Kinase CK2 has been characterized quantitatively. The Michaelis constant (Km) is a key parameter, representing the substrate concentration at which the enzyme operates at half of its maximum velocity. For a similar synthetic peptide substrate, RRRDDDSDDD , the kinetic parameters have been determined.
| Parameter | Value | Conditions | Reference |
| Apparent Km | 60 µM | Assayed in the presence of 150 mM NaCl. | |
| Apparent Km (CK2α subunit only) | 104 µM | Assayed in the absence of NaCl. |
Note: The kinetics of CK2 with peptide substrates can be complex and are influenced by factors such as ionic strength and the presence of the regulatory β-subunit. In the absence of salt, CK2 can display biphasic kinetics with peptide substrates.
Experimental Protocols
In Vitro Kinase Assay for CK2 Activity
This protocol describes a method to measure the phosphorylation of the RRREEETEEE-OH peptide by CK2 in vitro.
Materials:
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Recombinant human Protein Kinase CK2 (holoenzyme)
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RRREEETEEE-OH peptide substrate
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Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)
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[γ-³²P]ATP or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
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ATP solution (10 mM)
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96-well microplate
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Microplate reader (scintillation counter or luminometer)
Procedure:
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Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, a specific concentration of the RRREEETEEE-OH peptide (e.g., 0.5 mg/mL), and the CK2 enzyme (e.g., 100 nM). Include control wells without the enzyme or without the peptide substrate.
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Initiate the reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.
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Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
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Detection of Activity:
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Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
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Luminescence Assay: Add a kinase detection reagent (like Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the well. Incubate for a further 15 minutes to allow the luciferase reaction to stabilize. Measure the luminescence using a microplate reader. The kinase activity is inversely proportional to the luminescent signal.
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Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction
This protocol outlines the general steps for analyzing the interaction between an immobilized protein (like a CK2-interacting partner) and the RRREEETEEE-OH peptide using SPR.
Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5)
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Ligand protein to be immobilized
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RRREEETEEE-OH peptide (analyte)
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Amine coupling kit (EDC, NHS)
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Running buffer (e.g., HBS-EP+)
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Regeneration solution (e.g., 50 mM NaOH)
Procedure:
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Ligand Immobilization:
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Activate the sensor chip surface using a mixture of EDC and NHS.
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Inject the ligand protein over the activated surface to allow for covalent coupling via amine groups. The amount of immobilized ligand should be optimized.
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Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in parallel without the ligand.
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Analyte Binding Assay:
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Prepare a series of dilutions of the RRREEETEEE-OH peptide in the running buffer.
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Inject each peptide concentration over both the ligand and reference flow cells at a constant flow rate.
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Monitor the binding in real-time as a change in the SPR signal (measured in Response Units, RU).
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Allow for a dissociation phase where only the running buffer flows over the chip.
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Surface Regeneration:
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Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized ligand.
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Data Analysis:
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Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
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Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
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